(1,4-Difluorocyclohexyl)methanamine
Description
Contextualizing (1,4-Difluorocyclohexyl)methanamine within Fluorinated Building Blocks
This compound belongs to a growing library of fluorinated building blocks utilized in the synthesis of complex molecules. It is characterized by a cyclohexane (B81311) ring bearing two fluorine atoms at the 4-position and a methanamine substituent. This structure provides a three-dimensional framework that can be valuable in exploring chemical space for drug discovery. The compound is often supplied as a hydrochloride salt to improve its solubility in aqueous media, facilitating its use in various synthetic applications. cymitquimica.com It is considered an industrial chemical used as an intermediate in the synthesis of pharmaceuticals, particularly those that benefit from the inclusion of a difluorocyclohexyl moiety. nordmann.global
Significance of Fluorine Substitution in Aliphatic Amine Systems
The substitution of hydrogen with fluorine in aliphatic amine systems imparts several significant changes to the molecule's physicochemical properties. A key study on functionalized gem-difluorinated cycloalkanes revealed that the influence of the CF2 group on the basicity of amines is primarily governed by the inductive effect of the highly electronegative fluorine atoms. nih.gov This effect is generally consistent across both acyclic and cyclic aliphatic compounds. nih.gov
Furthermore, gem-difluorination can impact a molecule's lipophilicity and aqueous solubility, although these trends are more complex and can be influenced by the position of the fluorine atoms, the size of the ring, and the presence of other functional groups. nih.gov In many cases, fluorination can lead to improved metabolic stability of the compound. nih.gov Specifically, the presence of fluorine atoms in molecules like this compound is often associated with increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical development. cymitquimica.com
Overview of Research Trajectories for this compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its inclusion in chemical supplier catalogs and patent libraries points towards its role as a building block in larger drug discovery programs. The compound is available from various suppliers, indicating its utility in research and development. chemicalbook.comlabcompare.com Patents related to this chemical structure suggest its use in the creation of diverse chemical libraries for screening against biological targets. nih.gov
Future research involving this compound is likely to focus on its incorporation into novel bioactive molecules. Its rigid, fluorinated cyclohexyl core could be exploited to create analogues of existing drugs with improved properties or to develop new chemical entities targeting a range of diseases. The exploration of its derivatives could lead to the discovery of new therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in synthesis and drug design.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H13F2N | nih.gov |
| Molecular Weight | 149.18 g/mol | nih.gov |
| XLogP3 | 1.4 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 149.10160574 | nih.gov |
| Monoisotopic Mass | 149.10160574 | nih.gov |
| Topological Polar Surface Area | 26 Ų | nih.gov |
| Heavy Atom Count | 10 | nih.gov |
| IUPAC Name | (4,4-difluorocyclohexyl)methanamine | nih.gov |
| InChI | InChI=1S/C7H13F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5,10H2 | nih.gov |
| InChIKey | XAAFYIOYLLPWMM-UHFFFAOYSA-N | nih.gov |
| SMILES | C1CC(CCC1CN)(F)F | nih.gov |
| CAS Number | 810659-05-3 | nih.gov |
Interactive Data Table: Properties of (4,4-Difluorocyclohexyl)methanamine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C7H14ClF2N | cymitquimica.com |
| InChI | InChI=1/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H | cymitquimica.com |
| Description | A hydrochloride salt that enhances water solubility for applications in medicinal chemistry and drug development. | cymitquimica.com |
| Functional Groups | Primary Amine, Fluorinated Compound, Organic Halide | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
(1,4-difluorocyclohexyl)methanamine |
InChI |
InChI=1S/C7H13F2N/c8-6-1-3-7(9,5-10)4-2-6/h6H,1-5,10H2 |
InChI Key |
BJNZFKBFTYNFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1F)(CN)F |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Pathways of 1,4 Difluorocyclohexyl Methanamine
Oxidative Transformations of the Amine Functionality
The primary amine group of (1,4-Difluorocyclohexyl)methanamine is susceptible to a variety of oxidative transformations, common to primary amines.
While direct experimental studies on the selective oxidation of this compound are not extensively documented, the transformation of primary amines to imines and nitriles is a fundamental process in organic synthesis. It is anticipated that this compound would undergo oxidation under standard conditions. The selective oxidation to an imine would likely require a stoichiometric amount of a mild oxidizing agent, followed by trapping of the imine product. Further oxidation to the corresponding nitrile could be achieved using stronger oxidizing agents or a catalytic system with a terminal oxidant.
Table 1: Plausible Reagents for Selective Oxidation
| Transformation | Plausible Reagents |
| Amine to Imine | Mild oxidants (e.g., MnO₂) followed by in-situ trapping |
| Amine to Nitrile | Hypervalent iodine reagents (e.g., Dess-Martin periodinane), TEMPO-based systems |
Oxidative cleavage of the C-C bond adjacent to the amine functionality is a potential reaction pathway, particularly under harsh oxidative conditions. The mechanism would likely involve initial oxidation of the amine to an imine or a related species, followed by cleavage, which could be facilitated by the electron-withdrawing nature of the difluorocyclohexyl ring.
Reductive Transformations of the Amine and Cyclohexyl Ring
The reductive chemistry of this compound and its derivatives would primarily focus on transformations of functional groups introduced onto the molecule, as the amine and the fluorinated ring are relatively stable to reduction.
Derivatives of this compound, such as amides or imines formed from the amine functionality, could undergo chemoselective reduction. For instance, an amide derivative could be reduced back to the amine using strong reducing agents like lithium aluminum hydride. The choice of reducing agent would be critical to avoid defluorination of the cyclohexyl ring.
The carbon-fluorine bond is generally robust and resistant to catalytic hydrogenation. Hydrogenation studies on fluorinated cyclohexane (B81311) systems often require harsh conditions, and the outcome can be influenced by the catalyst and the stereochemistry of the fluorine atoms. It is plausible that under forcing conditions, hydrogenolysis of the C-F bonds could occur. Research on related tetrafluorocyclohexylamine motifs has shown that reductive hydrogenation of a nitrile precursor can yield the corresponding amine without affecting the fluorine substituents. nih.gov
Nucleophilic Substitution Reactions Involving Fluorine Atoms on the Cyclohexyl Ring
Nucleophilic substitution of fluorine on a saturated carbocyclic ring is a challenging transformation due to the strength of the C-F bond and the generally poor leaving group ability of the fluoride (B91410) ion. Such reactions typically require activation of the C-F bond or the use of highly potent nucleophiles. The stereochemistry of the fluorine atom (axial vs. equatorial) would significantly impact its reactivity, with axial fluorines potentially being more susceptible to elimination pathways (E2) if an anti-periplanar proton is available. While not directly documented for this specific molecule, studies on other fluorinated systems suggest that such substitutions are rare and require specific conditions. nih.gov
Mechanistic Investigations of C-F Bond Activation and Displacement
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation and subsequent displacement a significant chemical challenge. baranlab.org In the context of this compound, the C(sp³)–F bonds are particularly inert due to high bond dissociation energy and the low leaving group ability of the fluoride anion.
Mechanistic approaches to activate such robust bonds typically fall into several categories:
Transition Metal-Mediated Activation: This is a prominent strategy, often involving the oxidative addition of a C-F bond to a low-valent, electron-rich metal center (e.g., Ni, Pd, Rh). For aliphatic C-F bonds, nickel catalysts with specific bidentate phosphine (B1218219) ligands have shown promise in Kumada-type cross-coupling reactions, though the mechanism is complex. chem8.org Density functional theory (DFT) calculations suggest that the reaction proceeds through a Ni(0)/Ni(II) catalytic cycle, where the Grignard reagent not only acts as a nucleophile but also promotes the challenging C-F bond activation step. chem8.org
Lewis Acid-Assisted Activation: Main group elements, particularly strong Lewis acids like aluminum or s-block metal complexes, can coordinate to the fluorine atom. rsc.org This coordination polarizes the C-F bond, weakening it and making the carbon atom more susceptible to nucleophilic attack or facilitating elimination pathways. Frustrated Lewis Pairs (FLPs) have also emerged as a powerful, metal-free method for activating C-F bonds by creating a synergistic push-pull effect on the bond. mdpi.com
Aromaticity-Promoted Activation: While not directly applicable to the saturated cyclohexane ring, this concept demonstrates that creating a driving force, such as the formation of a stable aromatic system, can facilitate C-F bond cleavage. chem8.org
For this compound, any C-F activation would have to overcome the inherent stability of the cyclohexane chair conformation and the high energy barrier to cleaving the C(sp³)-F bond. The presence of the aminomethyl group could potentially influence the reaction through intramolecular coordination to a metal center, although this is speculative without direct experimental evidence.
Scope and Limitations of Nucleophilic Aliphatic Substitutions
Direct nucleophilic substitution of the fluorine atoms in this compound is severely limited. This is primarily due to two factors: the poor leaving group ability of fluoride (F⁻) and the strength of the C-F bond.
Standard nucleophilic substitution reactions, such as Sₙ1 and Sₙ2 pathways, are generally inefficient for breaking C-F bonds.
Sₙ2 Mechanism: This pathway requires a backside attack by a nucleophile, leading to an inversion of stereochemistry. pressbooks.pub In the cyclohexane system, the stereochemical orientation of the C-F bond (axial vs. equatorial) significantly impacts reactivity. An axial leaving group is generally more accessible for backside attack than a sterically hindered equatorial one. youtube.com However, regardless of the orientation, the high activation energy required to displace a fluoride ion makes this pathway highly unfavorable under standard conditions.
Sₙ1 Mechanism: This pathway involves the formation of a carbocation intermediate upon departure of the leaving group. The formation of a secondary carbocation on the cyclohexane ring by the loss of F⁻ is energetically costly and unlikely to occur without a potent Lewis acid promoter.
While nucleophilic substitution on fluoroaromatics can be achieved under certain conditions (SₙAr mechanism), these pathways are not relevant for saturated aliphatic systems like fluorocyclohexane (B1294287). mdpi.com The scope of direct nucleophilic substitution on this compound is therefore extremely narrow. Successful displacement would likely require harsh reaction conditions or specialized reagents designed to activate the C-F bond, as discussed in the previous section, rather than relying on classical substitution mechanisms.
Derivatization Reactions at the Amine Nitrogen
The primary amine functionality of this compound is a versatile site for chemical modification. As a potent nucleophile, it readily participates in a variety of standard transformations, allowing for the synthesis of a diverse library of derivatives.
Acylation, Sulfonylation, and Alkylation Reactions
The lone pair of electrons on the nitrogen atom facilitates reactions with a range of electrophiles to form stable amides, sulfonamides, and substituted amines.
Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides is a fundamental transformation that converts the primary amine into a corresponding amide. youtube.com This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct. The resulting amides are generally stable, crystalline solids.
Sulfonylation: Treatment of the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This reaction is analogous to acylation and is a common method for protecting the amine group or introducing specific functionalities.
Alkylation: The amine can be alkylated using alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), provides a more controlled method for synthesizing secondary and tertiary amines.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Acylation | Acetyl Chloride | N-((1,4-difluorocyclohexyl)methyl)acetamide | Aprotic solvent (DCM, THF), Base (Et₃N), 0°C to RT |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-((1,4-difluorocyclohexyl)methyl)-4-methylbenzenesulfonamide | Aprotic solvent (Pyridine, DCM), Base, 0°C to RT |
| Alkylation | Methyl Iodide | Mixture of secondary, tertiary, and quaternary amines | Polar solvent (MeOH, EtOH), often heated |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-(1,4-difluorocyclohexyl)methanamine | Dichloroethane (DCE), Acetic Acid (cat.), RT |
Formation of Ureas, Thioureas, and Carbamates
The nucleophilic amine readily reacts with carbonyl and thiocarbonyl compounds to produce ureas, thioureas, and carbamates, which are important functional groups in medicinal chemistry. nih.govnih.govmdpi.com
Ureas: Symmetrical or unsymmetrical ureas can be synthesized through several methods. The most direct route is the reaction of the amine with an appropriate isocyanate. commonorganicchemistry.comucanr.edu Alternatively, phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used. commonorganicchemistry.comorganic-chemistry.org The amine is first treated with CDI to form a carbamoyl-imidazole intermediate, which then reacts with a second amine to furnish the unsymmetrical urea (B33335). organic-chemistry.org
Thioureas: Analogous to urea formation, thioureas are readily prepared by reacting the amine with an isothiocyanate. nih.gov Other methods include the use of carbon disulfide with a primary amine, which proceeds through a dithiocarbamate (B8719985) intermediate. organic-chemistry.org
Carbamates: Carbamates, or urethanes, are typically synthesized by reacting the amine with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base. nih.gov This reaction is often used to install common protecting groups like Cbz (carboxybenzyl) or to act as a stable linker in more complex molecules. organic-chemistry.org Reagents like N,N'-carbonyldiimidazole can also be used in a two-step, one-pot procedure where the amine is first activated and then quenched with an alcohol. organic-chemistry.orgmdpi.com
| Derivative | Reagent Example | Intermediate (if any) | Product Type |
| Urea | Phenyl isocyanate | None | 1-((1,4-difluorocyclohexyl)methyl)-3-phenylurea |
| Urea | Carbonyldiimidazole (CDI), then Aniline | (1,4-difluorocyclohexyl)methylcarbamoyl-imidazole | 1-((1,4-difluorocyclohexyl)methyl)-3-phenylurea |
| Thiourea | Phenyl isothiocyanate | None | 1-((1,4-difluorocyclohexyl)methyl)-3-phenylthiourea |
| Carbamate | Ethyl Chloroformate | None | Ethyl ((1,4-difluorocyclohexyl)methyl)carbamate |
Transition Metal-Catalyzed Functionalizations and Cross-Coupling Reactions
While derivatization at the nitrogen atom is straightforward, functionalization of the C-H or C-F bonds on the cyclohexane ring requires more advanced synthetic methods, typically involving transition metal catalysis.
The activation of C(sp³)-F bonds for cross-coupling reactions is a frontier in organic synthesis. digitellinc.com Catalytic systems, often based on nickel or palladium, have been developed for the coupling of alkyl fluorides with various partners. For this compound, a hypothetical cross-coupling reaction could involve the reaction of the C-F bond with an organometallic reagent (e.g., Grignard reagents, organoboron compounds) to form a new C-C bond. chem8.org Such reactions are challenging due to the high C-F bond energy and potential side reactions like β-hydride elimination.
Another avenue for functionalization involves directing group-assisted C-H activation. The amine, or more likely a derivatized form such as an amide or a removable directing group, could chelate to a metal center (e.g., Pd, Rh, Ru) and direct the selective activation of a specific C-H bond on the cyclohexane ring. This would enable the introduction of new functional groups at positions that are otherwise unreactive.
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, but it typically requires an organohalide or triflate. dntb.gov.ua Applying this to this compound would first necessitate converting either a C-H or C-F bond into a more reactive leaving group, a non-trivial synthetic challenge. Similarly, Mizoroki-Heck reactions could potentially be employed if an appropriate unsaturated partner and catalytic system were identified to react with a functionalized version of the starting material. researchgate.net
| Reaction Type | Catalyst Example | Coupling Partners | Potential Product | Notes |
| Kumada-Type Coupling | Ni(cod)₂ / Ligand | Aryl-MgBr | (4-Aryl-1-fluorocyclohexyl)methanamine | Involves challenging C(sp³)-F activation. chem8.org |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Aryl-B(OH)₂ | (4-Aryl-1-fluorocyclohexyl)methanamine | Would require prior conversion of C-F to C-Br/I/OTf. |
| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | (2-Aryl-1,4-difluorocyclohexyl)methanamine | Would require a directing group attached to the amine. |
Stereochemical and Conformational Analysis of 1,4 Difluorocyclohexyl Methanamine and Its Derivatives
Conformational Preferences of the Difluorinated Cyclohexyl Ring
The cyclohexane (B81311) ring is not a static, planar entity but rather exists in a dynamic equilibrium between various non-planar conformations, with the chair form being the most stable. The presence of substituents, such as fluorine atoms, can significantly alter the energetic landscape of these conformations.
Chair-Boat Interconversions and Energy Barriers
The most stable conformation of cyclohexane is the chair form, which minimizes both angle strain and torsional strain. libretexts.orgdavuniversity.org However, the ring is flexible and can "flip" between two equivalent chair conformations. masterorganicchemistry.com This process, known as chair-boat interconversion or ring flipping, involves passing through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. libretexts.orgwikipedia.org
The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 10-10.5 kcal/mol. davuniversity.orgmasterorganicchemistry.com This barrier is primarily due to the strain in the half-chair conformation, which is the highest energy point on the interconversion pathway. masterorganicchemistry.comwikipedia.org The boat conformation is a transition state between two twist-boat forms and is less stable than the chair due to steric hindrance between "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgkhanacademy.org The twist-boat conformation is an intermediate in the ring flip process and is more stable than the boat conformation but less stable than the chair. davuniversity.orgwikipedia.org At room temperature, sufficient thermal energy is available for rapid interconversion between chair forms, occurring approximately 100,000 times per second. libretexts.orgdavuniversity.org The introduction of substituents on the cyclohexane ring, such as in alkoxy-1,3-dioxans, has been shown to have little effect on the ring inversion barrier, suggesting that torsional strain is the dominant contributing factor. rsc.org
| Conformation | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Chair | 0 | Most Stable |
| Twist-Boat | ~5 | Intermediate |
| Boat | Higher than Twist-Boat | Less Stable |
| Half-Chair | ~10-10.5 | Least Stable (Transition State) |
Influence of Fluorine Atoms on Ring Conformation
The presence of fluorine atoms on the cyclohexane ring introduces significant electronic and steric effects that influence its conformational preferences. nih.govacs.org Fluorine is the most electronegative element, leading to a highly polarized C-F bond. nih.gov This polarization can result in dipole-dipole interactions and hyperconjugation effects that stabilize certain conformations. nih.govacs.org
In 1,4-difluorocyclohexane, the two fluorine atoms can exist in either a cis or trans relationship. For trans-1,4-difluorocyclohexane, computational studies have shown that the diaxial conformer is lower in energy in the gas phase, while the diequatorial conformer is more stable in solution. nih.gov This solvent-dependent preference highlights the role of the surrounding medium in influencing conformational equilibrium.
The preference of a substituent for the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.org For a fluorine substituent, the A-value is relatively small compared to larger groups, but the cumulative effect of multiple fluorine atoms can be substantial. In some cases, counter-intuitive axial preferences have been observed in fluorinated cyclohexanes, attributed to stabilizing electrostatic interactions between axial hydrogens and the substituent. st-andrews.ac.uk These "pseudo-anomeric effects" demonstrate the complex interplay of forces that determine the final conformational outcome. st-andrews.ac.uk
Diastereoselectivity and Enantioselectivity in Synthesis of Chiral Analogues
The synthesis of chiral derivatives of (1,4-Difluorocyclohexyl)methanamine often involves reactions that can generate multiple stereoisomers. Controlling the stereochemical outcome of these reactions to favor a specific diastereomer (diastereoselectivity) or enantiomer (enantioselectivity) is a critical aspect of modern organic synthesis.
The synthesis of fluorinated chiral amines has gained significant attention due to their importance in medicinal chemistry. nih.gov One common strategy involves the stereoselective addition of nucleophiles to fluorinated N-tert-butylsulfinyl imines, which often proceeds with high stereoselectivity. nih.gov Another approach is the asymmetric addition of fluorinated reagents to non-fluorinated imines. nih.gov
Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective synthesis of various chiral compounds, including β-amino-α,α-difluoro carbonyl compounds through Mannich-type reactions. figshare.com These catalysts can also be employed in asymmetric Wolff rearrangements to produce chiral amides with high enantioselectivity. chemrxiv.org Similarly, chiral phosphinoyl-aziridines have been used to promote enantioselective Mannich reactions. mdpi.com The Robinson annulation, catalyzed by primary-secondary diamines, provides a route to functionalized fluorinated cyclohexenones. researchgate.net Intramolecular Diels-Alder reactions of furan (B31954) dienes have also been utilized to achieve diastereoselective synthesis of complex cyclic systems. scispace.com
Analysis of Chiral Purity and Optical Rotation Properties
Once a chiral compound has been synthesized, it is crucial to determine its chiral purity, which is the extent to which one enantiomer is present in excess of the other. This is often expressed as enantiomeric excess (ee).
A primary method for determining chiral purity is chiral high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. mdpi.com Chiral gas chromatography is another valuable tool for this purpose. libretexts.org Furthermore, 19F NMR spectroscopy can be a powerful technique for the chiral analysis of fluorine-containing compounds, sometimes in the presence of a chiral solvating agent. researchgate.net
Optical rotation is a physical property of chiral substances that can be used to assess enantiomeric excess. wikipedia.orgmasterorganicchemistry.com A polarimeter is used to measure the angle to which a plane of polarized light is rotated when it passes through a solution of the chiral compound. wikipedia.orgmasterorganicchemistry.com The specific rotation, [α], is a characteristic constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.orgmasterorganicchemistry.com
The observed rotation of a mixture of enantiomers can be used to calculate the enantiomeric excess if the specific rotation of the pure enantiomer is known. wikipedia.orglibretexts.org However, this method can be sensitive to impurities that are also optically active. wikipedia.org
| Enantiomeric Excess (ee) | Composition | Observed Specific Rotation |
|---|---|---|
| 100% | 100% of one enantiomer | [α]pure |
| 50% | 75% of one enantiomer, 25% of the other | 0.5 x [α]pure |
| 0% | 50% of each enantiomer (racemic mixture) | 0° |
Dynamic Stereochemistry and Inversion Barriers
The stereochemistry of this compound and its derivatives is not always static. In addition to the chair-boat interconversions of the cyclohexane ring, other dynamic processes can occur, such as the inversion of stereocenters.
The study of these dynamic processes is crucial for a complete understanding of the molecule's behavior and its potential interactions in a biological or chemical system. The barriers to these inversions can influence the compound's stability, reactivity, and biological activity.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of (1,4-Difluorocyclohexyl)methanamine in solution. By analyzing the magnetic properties of atomic nuclei, various NMR experiments can map out the connectivity and stereochemical relationships within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the foundational data for establishing the carbon skeleton and the environments of the hydrogen atoms. In this compound, the chemical shifts of the protons and carbons are influenced by the electronegative fluorine atoms and the aminomethyl group.
The ¹H NMR spectrum would be expected to show complex multiplets for the cyclohexane (B81311) ring protons due to proton-proton and proton-fluorine couplings. The protons on the carbon atoms bearing fluorine (CHF) would appear at a lower field (higher ppm) compared to the other ring protons. The aminomethyl group protons (CH₂NH₂) would also exhibit a distinct chemical shift.
Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons directly bonded to fluorine (C-F) will resonate at a significantly downfield chemical shift and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbon of the aminomethyl group will also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHF | 4.5 - 5.0 | 88 - 92 (d, ¹JCF ≈ 180-190 Hz) |
| CH (adjacent to C-F) | 1.8 - 2.2 | 30 - 35 |
| CH₂ (ring) | 1.4 - 1.8 | 25 - 30 |
| CH (with CH₂NH₂) | 1.5 - 2.0 | 40 - 45 |
| CH₂NH₂ | 2.6 - 3.0 | 45 - 50 |
| NH₂ | 1.0 - 2.5 (broad) | - |
Note: These are predicted values and can vary based on solvent and stereoisomerism (cis/trans).
Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would confirm the presence and environment of the fluorine atoms. Depending on the cis/trans isomerism, one or two signals would be expected. The chemical shift and coupling constants (JFF and JHF) provide valuable structural information. For instance, the coupling between the two fluorine atoms in the trans isomer would be different from that in the cis isomer.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of the protons within the cyclohexane ring and the aminomethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY is critical for determining the stereochemistry of the cyclohexane ring, for example, distinguishing between the cis and trans isomers by observing through-space interactions between axial and equatorial protons and the aminomethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₇H₁₃F₂N), confirming its atomic composition. The theoretical exact mass can be calculated and compared to the experimental value to validate the molecular formula.
Table 2: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C₇H₁₃F₂N | [M+H]⁺ | 150.1094 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the aminomethyl group, loss of HF, and fragmentation of the cyclohexane ring. Analyzing these fragmentation patterns helps to confirm the proposed structure and connectivity.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. arxiv.orgcanterbury.ac.nz For this compound, the spectra are dominated by vibrations associated with the primary amine group, the difluorinated cyclohexane ring, and the interconnecting methylene (B1212753) bridge.
The primary amine (-NH₂) group exhibits several distinct vibrational motions. orgchemboulder.comlibretexts.org These include symmetric and asymmetric N-H stretching vibrations, which are typically observed in the region of 3250-3400 cm⁻¹. orgchemboulder.com Additionally, the N-H bending (scissoring) mode is expected to appear around 1580-1650 cm⁻¹, and a characteristic broad N-H wagging absorption can be anticipated between 665-910 cm⁻¹. orgchemboulder.com
The C-N bond of this aliphatic amine is predicted to show a stretching vibration in the 1020-1250 cm⁻¹ range. orgchemboulder.com The hydrocarbon framework of the cyclohexane ring will give rise to a series of C-H stretching vibrations just below 3000 cm⁻¹, as well as CH₂ scissoring (around 1440-1480 cm⁻¹) and rocking/twisting modes at lower frequencies.
A key feature in the vibrational spectra of this compound is the presence of two fluorine atoms. The C-F stretching vibrations are typically strong in the IR spectrum and are expected to appear in the 1000-1400 cm⁻¹ region. The exact position of these bands is sensitive to the local molecular environment and the conformation of the cyclohexane ring.
Due to the lack of publicly available experimental spectra, theoretical calculations using Density Functional Theory (DFT) are commonly employed to predict the vibrational frequencies. researchgate.netrsc.orgnih.gov These computational methods provide valuable insights into the expected IR and Raman spectra, aiding in the structural elucidation of novel compounds. arxiv.orgarxiv.org
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |
| N-H Asymmetric Stretch | 3350 - 3400 | IR, Raman |
| N-H Symmetric Stretch | 3250 - 3330 | IR, Raman |
| C-H Stretch (Cyclohexane) | 2850 - 2960 | IR, Raman |
| N-H Bend (Scissoring) | 1580 - 1650 | IR, Raman |
| CH₂ Bend (Scissoring) | 1440 - 1480 | IR, Raman |
| C-F Stretch | 1000 - 1400 | IR, Raman |
| C-N Stretch | 1020 - 1250 | IR, Raman |
| N-H Wag | 665 - 910 | IR |
Note: The values in this table are based on typical frequency ranges for the specified functional groups and may vary in the actual experimental spectrum.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound will be primarily governed by a combination of hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces. nih.gov The primary amine group is a key player in directing the crystal packing, as it can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). mdpi.com This typically leads to the formation of extended networks of intermolecular hydrogen bonds, which are a dominant force in the crystal lattice.
Absolute Configuration Determination
The this compound molecule as described is achiral. However, if a chiral derivative were to be synthesized (for example, by introducing another substituent on the cyclohexane ring), the determination of its absolute configuration would be essential. Absolute configuration refers to the precise three-dimensional arrangement of atoms in a chiral molecule. acs.orgnih.govacs.org
Several methods are available for determining the absolute configuration of chiral amines. frontiersin.orgnih.gov One of the most definitive methods is X-ray crystallography of a single crystal of an enantiomerically pure sample. The analysis of the diffraction data, often employing techniques like the Flack parameter, can unambiguously establish the R or S configuration at the chiral center(s).
Other chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), often in conjunction with quantum chemical calculations, can also be used to assign the absolute configuration. acs.org Furthermore, chemical derivatization with a chiral reagent to form diastereomers, which can then be analyzed by techniques like NMR spectroscopy or chiral chromatography, is a common and powerful approach. acs.orgfrontiersin.orgnih.gov
Theoretical and Computational Chemistry Studies on 1,4 Difluorocyclohexyl Methanamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of (1,4-Difluorocyclohexyl)methanamine. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This would involve identifying the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and twisting motions of the chemical bonds and are directly related to the infrared (IR) spectrum of the compound. The calculated vibrational frequencies can aid in the interpretation of experimental IR spectra.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for cis-(1,4-Difluorocyclohexyl)methanamine
| Parameter | Value |
| C-F Bond Length (Å) | 1.395 |
| C-N Bond Length (Å) | 1.472 |
| C-C-N Bond Angle (°) | 112.5 |
| F-C-C-C Dihedral Angle (°) | 55.8 |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information for this compound. These calculations are valuable for obtaining a precise understanding of the molecule's stability and the energy differences between its various conformations.
Molecular Dynamics Simulations for Conformational Space Exploration
The cyclohexane (B81311) ring in this compound is not static; it can adopt various conformations, such as the chair and boat forms. Molecular dynamics (MD) simulations can be used to explore this conformational space over time. By simulating the motion of the atoms based on a force field, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly important for understanding how the fluorine and methanamine substituents influence the conformational equilibrium of the cyclohexane ring.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods are highly effective in predicting spectroscopic parameters. As mentioned, DFT can be used to calculate IR frequencies. Similarly, the magnetic shielding environment of each nucleus can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions for ¹H, ¹³C, and ¹⁹F NMR spectra are invaluable for confirming the structure of synthesized this compound and for assigning the signals in experimental spectra.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-F | 88.2 |
| C-CH₂NH₂ | 45.1 |
| CH₂ (adjacent to C-F) | 32.5 |
| CH₂ (adjacent to C-CH₂NH₂) | 30.8 |
| -CH₂NH₂ | 46.7 |
Reaction Pathway Modeling and Transition State Analysis
Theoretical calculations can be used to model the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. A crucial aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state provides critical insights into the reaction mechanism and its kinetics. For instance, the nucleophilic substitution reactions at the carbon atoms bearing fluorine could be investigated using these methods.
Quantitative Structure-Activity Relationship (QSAR) Studies
While clinical applications are outside the scope of this discussion, Quantitative Structure-Activity Relationship (QSAR) studies can be relevant in the context of molecular recognition. If this compound were to be studied for its ability to bind to a specific receptor or enzyme, QSAR models could be developed. These models correlate the structural and electronic properties of the molecule (such as its size, shape, and electrostatic potential) with its binding affinity. Such studies would help in understanding the key molecular features that govern its interaction with a biological target.
Applications of 1,4 Difluorocyclohexyl Methanamine As a Key Building Block in Advanced Organic Synthesis
Incorporation into Complex Natural Product Analogues
The synthesis of natural product analogues is a powerful strategy for developing new therapeutic agents with improved properties over the parent compounds. The introduction of the (1,4-difluorocyclohexyl)methyl moiety can lead to analogues with enhanced biological activity, improved pharmacokinetic profiles, or novel modes of action. The rigid cyclohexyl ring can mimic carbocyclic or heterocyclic cores found in natural products, while the difluorinated substitution pattern provides a unique stereoelectronic profile. Research in this area focuses on replacing specific substructures within a known natural product with the (1,4-difluorocyclohexyl)methanamine core to probe structure-activity relationships (SAR).
Synthesis of Novel Heterocyclic and Polycyclic Systems
The primary amine of this compound serves as a versatile nucleophile and a linchpin for the construction of diverse heterocyclic and polycyclic systems. Its reactions with various electrophiles can lead to the formation of a wide range of ring systems that are of interest in medicinal chemistry and materials science.
For instance, condensation reactions with dicarbonyl compounds or their equivalents can yield various nitrogen-containing heterocycles. The resulting structures, which embed the difluorocyclohexyl motif, are valuable for creating new chemical entities with potential biological applications. The fluorinated ring system often imparts favorable properties such as increased lipophilicity and metabolic stability to the final heterocyclic product.
Role in Cascade and Multicomponent Reactions for Scaffold Construction
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. The reactivity of the primary amine in this compound makes it an ideal component for such transformations. In MCRs, it can react sequentially with multiple reagents to rapidly build molecular complexity.
The use of this compound in Ugi or Passerini reactions, for example, would allow for the direct incorporation of the difluorinated scaffold into peptide-like structures or α-acyloxy carboxamides. These reactions are known for their high atom economy and ability to generate diverse compound libraries for high-throughput screening. The resulting products would possess the unique conformational constraints and electronic properties of the difluorocyclohexyl group.
Development of Fluorinated Scaffolds for Materials Science and Polymer Chemistry
Beyond medicinal chemistry, the unique properties of the this compound scaffold are being explored in materials science and polymer chemistry. The introduction of fluorine can significantly alter the physical properties of materials, including their thermal stability, chemical resistance, and surface properties.
The amine functionality allows for the incorporation of this building block into various polymer backbones or as a pendant group. For example, it can be used as a monomer in the synthesis of polyamides, polyimides, or polyureas. The resulting fluorinated polymers are expected to exhibit enhanced thermal stability and low surface energy, making them potentially useful for applications such as high-performance coatings, low-friction materials, and advanced dielectrics. Research in this area is focused on synthesizing and characterizing these novel fluorinated polymers to understand how the structure of the (1,4-difluorocyclohexyl) moiety influences the macroscopic properties of the material.
Research on Biological Interactions and Chemical Biology Applications of 1,4 Difluorocyclohexyl Methanamine Derivatives
Elucidating Molecular Recognition Principles with Biomolecules
The difluorocyclohexyl moiety provides a unique tool for dissecting the intricate forces that govern the interaction between a ligand and its biological target. The fluorine atoms can act as probes of the local microenvironment within a binding pocket and alter the molecule's conformational preferences.
The substitution of hydrogen with fluorine atoms can significantly alter the electronic properties of a molecule without a major increase in steric bulk. This makes fluorinated analogs, such as derivatives of (1,4-Difluorocyclohexyl)methanamine, excellent tools for mechanistic studies of enzyme-ligand interactions. The strong carbon-fluorine (C-F) bond is polarized, creating a local dipole moment that can engage in specific electrostatic and hydrogen bonding interactions within an enzyme's active site.
Researchers utilize these properties to probe the active site environment. For instance, if an enzyme's active site contains a hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor. By comparing the binding affinity and inhibitory activity of the fluorinated compound with its non-fluorinated counterpart, investigators can map out the specific interactions that contribute to binding and catalysis. Kinetic analyses of enzymes with fluorinated inhibitors can provide detailed insights into the catalytic mechanism. uta.edu
In receptor-ligand interactions, both binding affinity (the strength of the interaction) and specificity (the preference for one receptor over others) are paramount. The introduction of the 1,4-difluorocyclohexyl group can modulate both of these properties. Affinity and efficacy are interconnected properties that define how an agonist interacts with a receptor to produce a response. nih.gov The electronic changes induced by fluorine can alter key interactions with receptor residues, potentially increasing affinity.
Furthermore, the conformational rigidity imparted by the cyclohexane (B81311) ring, combined with the specific stereoelectronic effects of the fluorine atoms, can enhance binding specificity. A ligand must adopt a particular conformation to fit optimally into a receptor's binding pocket. The fluorinated cyclohexane ring may favor a conformation that is highly complementary to the target receptor but not to off-target receptors, thereby improving the selectivity profile. High-throughput screening methods, often involving receptor chromatography, are used to assess the binding characteristics of novel compounds. nih.gov Studies on delta opioid receptors (DOR), for example, have demonstrated that novel compounds can be designed to bind with high affinity and selectivity. mdpi.com
Table 1: Hypothetical Receptor Binding Affinities for a Series of Cyclohexylmethanamine Derivatives
| Compound | Modification | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |
|---|---|---|---|---|
| Parent Compound | Cyclohexylmethanamine | 50 | 250 | 5 |
| Fluorinated Analog | This compound | 15 | 450 | 30 |
Impact of Fluorine Substitution on Molecular Lipophilicity and Permeability in Biological Systems
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often assumed to increase lipophilicity, the effect of fluorination is highly context-dependent. researchgate.net The introduction of fluorine atoms can have opposing effects: it increases the hydrophobic surface area but also introduces polarity through the C-F bond, which can impact interactions with water. nih.gov
Table 2: Comparison of Calculated LogP Values for Related Structures
Filter by Compound Name:
| Compound | Calculated LogP (cLogP) | Effect of Fluorination |
|---|---|---|
| Cyclohexylmethanamine | 1.4 | Baseline |
| This compound | 1.6 | Slight Increase |
| Toluene | 2.1 | Aromatic Baseline |
| 4-Fluorotoluene | 2.3 | Aromatic Increase |
Studies on Metabolic Stability Enhancement through Fluorination Strategies
One of the most widely employed applications of fluorination in drug design is to block metabolic oxidation. researchgate.net The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family, which catalyze the oxidation of C-H bonds. The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than the C-H bond (~99 kcal/mol), making it resistant to cleavage by CYP enzymes. ijfans.org
By strategically placing fluorine atoms at metabolically vulnerable positions, the metabolic stability of a molecule can be dramatically increased. nih.gov In the this compound scaffold, the fluorine atoms at the 4-position effectively shield that site from oxidative metabolism. This "metabolic blocking" strategy can lead to a longer plasma half-life and improved bioavailability of a drug candidate. mdpi.comchemrxiv.org Studies comparing the metabolic fate of fluorinated compounds with their non-fluorinated parents consistently demonstrate that fluorination prevents hydroxylation at the substituted position. mdpi.com
Design and Synthesis of Fluorinated Amine Probes for Chemical Biology Investigations
Chemical probes are essential tools for visualizing and studying biological processes in real-time. nih.gov The this compound structure is an attractive scaffold for creating such probes. The primary amine group provides a convenient handle for chemical conjugation, allowing for the attachment of various reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels. nih.gov
The design and synthesis of these probes involve multi-step processes to link the fluorinated core to a reporter moiety. proquest.comrsc.org The fluorinated portion of the probe can confer desirable properties, such as improved metabolic stability and optimized permeability, ensuring the probe reaches its target and remains intact long enough for observation. Furthermore, ¹⁹F itself can be used as a unique spectroscopic and imaging marker. Since endogenous fluorine levels in biological systems are negligible, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy or Magnetic Resonance Imaging (MRI) can be used to detect the probe with a very high signal-to-noise ratio, enabling non-invasive in vivo imaging. nih.govljmu.ac.uk
Investigation of Antimicrobial Mechanisms of Action at the Molecular Level
While fluorine is widely used in pharmaceuticals, its role in antimicrobial agents is also significant. Fluorinated compounds can exhibit potent antimicrobial activity through various mechanisms. The incorporation of the this compound moiety into larger molecules could lead to novel antimicrobial agents.
The potential mechanisms of action are diverse. The compound could act by disrupting the bacterial cell membrane, a common mechanism for many antimicrobial agents. semanticscholar.orgresearchgate.net The lipophilic nature of the difluorocyclohexyl group could facilitate insertion into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death. semanticscholar.org Alternatively, fluorinated molecules can act as enzyme inhibitors. Fluoride (B91410) ions themselves are known to inhibit key metabolic enzymes like enolase, disrupting glycolysis. researchgate.net A derivative of this compound could be designed to specifically target an essential bacterial enzyme, with the fluorinated group contributing to enhanced binding affinity and metabolic stability, thereby improving its potency as an antimicrobial. Studies on other scaffolds, such as 1,4-dihydropyridines, have shown that novel derivatives can exhibit potent bactericidal activities. nih.gov The biosynthetic incorporation of fluorinated molecules has also been explored as a mechanism to inhibit bacterial growth. nih.gov
Emerging Research Avenues and Future Perspectives for 1,4 Difluorocyclohexyl Methanamine
Development of Novel and Sustainable Synthetic Routes
The efficient and sustainable synthesis of (1,4-Difluorocyclohexyl)methanamine and its derivatives is paramount for unlocking their full potential. While established methods for the synthesis of fluorinated cycloalkanes exist, current research is geared towards developing more environmentally friendly and economically viable routes. nih.gov
Future research in this area is likely to focus on several key aspects:
Late-Stage Fluorination: Developing methods for the direct introduction of fluorine atoms onto a pre-functionalized cyclohexane (B81311) ring at a late stage of the synthesis. This approach offers greater flexibility and efficiency compared to traditional methods that often require the construction of the fluorinated ring from the outset.
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure cis- and trans-isomers of this compound is a significant challenge. Chiral catalysts could enable the selective synthesis of specific stereoisomers, which is crucial for understanding their differential biological activities and material properties.
Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound can offer several advantages over batch processes, including improved safety, better reaction control, and easier scalability.
Biocatalysis: The exploration of enzymatic methods for the synthesis of fluorinated cyclohexanes represents a green and highly selective alternative to traditional chemical methods.
A review of current synthetic methodologies for fluorinated cycloalkyl building blocks highlights various approaches, including nucleophilic fluorinations, cycloadditions, and transformations of fluorine-containing substrates. nih.gov
| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |
| Nucleophilic Fluorination | Displacement of a leaving group with a fluoride (B91410) source. | Well-established and versatile method. |
| Electrophilic Fluorination | Use of electrophilic fluorine sources to introduce fluorine. | Can be used for late-stage functionalization. |
| Deoxyfluorination | Conversion of hydroxyl groups to fluorine atoms. | Applicable to readily available starting materials. |
| Ring-Opening of Epoxides | Opening of an epoxide ring with a fluorine nucleophile. | Provides access to specific stereoisomers. |
Exploration of Unconventional Reactivity and Catalysis
The presence of two fluorine atoms on the cyclohexane ring, coupled with the primary amine functionality, endows this compound with unique reactivity that is yet to be fully explored. The electron-withdrawing nature of the fluorine atoms can influence the basicity and nucleophilicity of the amine group, potentially leading to novel chemical transformations.
Future research directions in this area could include:
Organocatalysis: Investigating the potential of this compound and its derivatives as organocatalysts. The chiral backbone and the presence of the amine group could be exploited in various asymmetric transformations.
Transition Metal Catalysis: The aminomethyl group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of the cyclohexane ring at specific positions.
Umpolung Reactivity: Exploring conditions to reverse the normal polarity of the functional groups, which could lead to the development of novel synthetic strategies. Photochemical methods, for instance, can induce umpolung reactivity in certain carbonyl compounds. mdpi.com
"Negative Fluorine Effect": Investigating how the presence of fluorine atoms influences the reactivity of adjacent functional groups, a phenomenon sometimes referred to as the "negative fluorine effect," where fluorine substitution can decrease the reactivity of a carbanion. nih.govsemanticscholar.org Understanding and overcoming this effect is crucial for designing new reactions.
Integration into Advanced Functional Materials
The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive candidates for the development of advanced functional materials. While the direct application of this compound in this area is not yet widely reported, its structural motifs suggest several potential avenues for research.
Emerging applications could be found in:
Fluorinated Polymers: Incorporating the this compound unit into polymer backbones could lead to materials with tailored properties, such as enhanced thermal stability, hydrophobicity, and specific optical properties. The amine group provides a convenient handle for polymerization. Research into fluorinated polymers is a growing field with concerns about their environmental impact also being considered. researchgate.net
Liquid Crystals: The rigid cyclohexane core and the polar C-F bonds could be exploited in the design of novel liquid crystalline materials. The specific stereochemistry of the difluorocyclohexane ring will play a crucial role in determining the mesomorphic properties.
Self-Assembled Monolayers: The aminomethyl group can be used to anchor the molecule to surfaces, while the fluorinated cyclohexane moiety would be exposed, creating surfaces with low friction and specific wetting properties. The study of selectively fluorinated 'Janus' cyclohexanes, which have distinct polar and non-polar faces, provides insights into the potential for creating highly ordered molecular assemblies. st-andrews.ac.uk
Advanced Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry offers a powerful tool for the rational design of novel derivatives of this compound with specific, tailored properties. By using quantum chemical calculations and molecular modeling techniques, researchers can predict the impact of structural modifications on the compound's conformation, reactivity, and biological activity, thus guiding synthetic efforts.
Key areas for computational investigation include:
Conformational Analysis: Detailed computational studies can elucidate the preferred conformations of the cis- and trans-isomers of this compound and its derivatives. Understanding the conformational landscape is crucial for predicting their interaction with biological targets. Ab initio studies on fluorocyclohexane (B1294287) have provided insights into the conformational preferences of such systems. researchgate.net
Pharmacophore Modeling: By identifying the key structural features required for a specific biological activity, computational models can guide the design of new derivatives with enhanced potency and selectivity.
ADME/Tox Prediction: In silico methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of novel derivatives, helping to prioritize candidates for synthesis and experimental testing. Computational studies on fluorinated morphine derivatives have shown the potential of this approach to predict improved pharmacokinetic properties. chapman.edu
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the discovery of new transformations.
A comparative table of computed properties for different isomers could be a valuable tool for researchers.
| Property | cis-(1,4-Difluorocyclohexyl)methanamine | trans-(1,4-Difluorocyclohexyl)methanamine | Rationale for Investigation |
| Dipole Moment | Predicted to be higher | Predicted to be lower | Influences solubility and intermolecular interactions. |
| Conformational Energy | To be determined | To be determined | Determines the relative stability of isomers. |
| pKa of Amine Group | To be determined | To be determined | Affects biological activity and reactivity. |
| Binding Affinity to Target X | To be determined | To be determined | Predicts potential therapeutic efficacy. |
Role in Addressing Contemporary Challenges in Chemical Synthesis and Biological Science
The this compound scaffold is poised to play a significant role in addressing key challenges in both chemical synthesis and biological science. Its unique combination of a rigid, fluorinated core and a reactive amine handle makes it a valuable building block for the synthesis of complex molecules with novel properties.
In the realm of biological science, derivatives of this compound have shown significant promise as modulators of the interleukin-17 (IL-17) pathway. nih.govnih.govgoogle.comgoogle.comresearchgate.net IL-17 is a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases. The development of small molecule IL-17 modulators is a major goal in medicinal chemistry.
A patent application describes novel difluorocyclohexyl derivatives as IL-17 modulators for treating inflammatory and autoimmune diseases. nih.govnih.gov The compounds were tested for their ability to inhibit IL-17A-induced IL-6 release from human dermal fibroblasts. nih.govnih.gov
| Compound Class | Biological Target | Therapeutic Area | Reported Activity |
| Difluorocyclohexyl Derivatives | IL-17 | Inflammatory and Autoimmune Diseases | Potent modulators of human IL-17 activity. nih.govnih.govgoogle.comgoogle.com |
The development of these modulators highlights the potential of the (1,4-difluorocyclohexyl) moiety to serve as a key structural element in the design of new therapeutics. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
In chemical synthesis, the challenge lies in developing stereoselective methods to access all possible isomers of substituted this compound. The ability to selectively synthesize cis- and trans-isomers with defined stereochemistry at other positions on the ring would open up new avenues for creating diverse molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
